molecular formula C28H38N6O4 B10827713 4-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

4-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B10827713
M. Wt: 522.6 g/mol
InChI Key: HSRXFQQYAZQIST-GOSISDBHSA-N
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Description

TAF1-compound 31 is a synthetic chemical compound known for its role as a dual inhibitor of TATA-box binding protein-associated factor 1 (TAF1) and bromodomain-containing protein 4 (BRD4)The compound exhibits high selectivity and potency, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAF1-compound 31 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the core structure: The core structure of TAF1-compound 31 is synthesized through a series of condensation and cyclization reactions.

    Functional group modifications: Various functional groups are introduced to the core structure through substitution and addition reactions.

    Final assembly: The final compound is assembled by coupling the modified core structure with other chemical moieties.

Industrial Production Methods: Industrial production of TAF1-compound 31 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: TAF1-compound 31 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Various substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

TAF1-compound 31 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of bromodomains and their role in transcriptional regulation.

    Biology: The compound is employed in cellular assays to investigate the effects of bromodomain inhibition on cell growth and differentiation.

    Medicine: TAF1-compound 31 is being explored for its potential therapeutic applications in cancer treatment, particularly in targeting epigenetic regulators.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting bromodomains

Mechanism of Action

TAF1-compound 31 exerts its effects by competitively inhibiting the binding of acetyl-lysine residues to the bromodomains of TATA-box binding protein-associated factor 1 and bromodomain-containing protein 4. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, thereby affecting gene expression. The compound’s selectivity for TATA-box binding protein-associated factor 1 and bromodomain-containing protein 4 is achieved through specific interactions with the bromodomain binding pockets .

Comparison with Similar Compounds

    Tafbromin: A pseudo-natural product that selectively targets the bromodomain 2 of TATA-box binding protein-associated factor 1.

    BAY-299: A bromodomain inhibitor with antiproliferative effects in cancer cell lines.

Comparison: TAF1-compound 31 is unique in its dual inhibition of TATA-box binding protein-associated factor 1 and bromodomain-containing protein 4, whereas Tafbromin specifically targets bromodomain 2 of TATA-box binding protein-associated factor 1. BAY-299, on the other hand, shows antiproliferative effects but may have off-target effects compared to the more selective TAF1-compound 31 .

Properties

Molecular Formula

C28H38N6O4

Molecular Weight

522.6 g/mol

IUPAC Name

4-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C28H38N6O4/c1-18-28(36)33(3)23-7-8-25(31-26(23)34(18)21-11-15-38-16-12-21)30-22-6-5-19(17-24(22)37-4)27(35)29-20-9-13-32(2)14-10-20/h5-8,17-18,20-21H,9-16H2,1-4H3,(H,29,35)(H,30,31)/t18-/m1/s1

InChI Key

HSRXFQQYAZQIST-GOSISDBHSA-N

Isomeric SMILES

C[C@@H]1C(=O)N(C2=C(N1C3CCOCC3)N=C(C=C2)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C

Canonical SMILES

CC1C(=O)N(C2=C(N1C3CCOCC3)N=C(C=C2)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C

Origin of Product

United States

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